Isoamyl gallate
Overview
Description
Mechanism of Action
Target of Action
Isoamyl gallate is a benzene-based compound that exhibits antibiotic activity . It is primarily used to treat muscle tissue damage from overexertion or injury, as well as muscle inflammation caused by infection with bacteria that are resistant to other antibiotics .
Mode of Action
The antibiotic activity of this compound may be due to its ability to inhibit the transport of glucose across the bacterial cell membrane, thus preventing glycolysis within the bacterial cell . This disruption of a fundamental metabolic process can lead to the death of the bacteria, thereby treating the infection.
Biochemical Pathways
This compound’s action is linked to the leucine biosynthetic pathway and the Ehrlich degradation pathway . The leucine biosynthetic pathway is responsible for the synthesis of the amino acid leucine, which is essential for protein synthesis and other cellular functions. The Ehrlich degradation pathway, on the other hand, is involved in the breakdown of amino acids. This compound’s interaction with these pathways can lead to changes in cellular metabolism, affecting the production of certain proteins and other compounds .
Pharmacokinetics
It is known that this compound is soluble in water and alcohol, but insoluble in ether, chloroform, and benzene . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antibiotic activity. By inhibiting glucose transport and thus glycolysis in bacterial cells, this compound can cause bacterial death, helping to clear infections and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoamyl gallate can be synthesized through the esterification of gallic acid with isoamyl alcohol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced by esterifying gallic acid with isoamyl alcohol in the presence of an acid catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester group to an alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isoamyl gallate has several applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation of sensitive compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in food preservation due to its antioxidant properties, helping to extend the shelf life of food products
Comparison with Similar Compounds
Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.
Butyl gallate: Similar to isoamyl gallate but with a different alkyl group, also used as an antioxidant.
Ethyl gallate: A smaller ester of gallic acid, with similar antioxidant properties.
Uniqueness: this compound is unique due to its specific alkyl group, which can influence its solubility, reactivity, and overall effectiveness as an antioxidant. Compared to other gallates, this compound may offer different solubility profiles and interaction potentials with various substrates, making it suitable for specific applications .
Properties
IUPAC Name |
3-methylbutyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMTWYWCLVMFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179558 | |
Record name | Isopentyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-02-4 | |
Record name | Isoamyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2486-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopentyl gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl gallate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0N2645G7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antibacterial properties of isoamyl gallate?
A: Research suggests that this compound demonstrates antibacterial activity against various Vibrio and Aeromonas species. [] Studies reveal its effectiveness against Vibrio vulnificus, V. mimicus, V. parahaemolyticus, and Aeromonas sobria. [] This antibacterial action is attributed to this compound being bactericidal at its minimum inhibitory concentration (MIC), unlike some other polyphenols like penta-O-galloyl-β-D-glucose (PGG). [] Interestingly, combining this compound with kanamycin significantly reduces the MIC of kanamycin against V. vulnificus and V. mimicus. []
Q2: How does the structure of this compound contribute to its antioxidant activity?
A: this compound's antioxidant activity is largely attributed to its phenolic hydroxyl groups, a characteristic shared with other potent antioxidants like propyl gallate and butylated hydroxyanisole (BHA). [, , ] These hydroxyl groups can donate hydrogen atoms to free radicals, effectively neutralizing them and interrupting the chain reaction of lipid oxidation. []
Q3: How does the pH of the environment affect the anti-botulinal activity of this compound?
A: Studies show that the anti-botulinal activity of this compound is influenced by the presence and pH of phosphate buffer. [] In a prereduced Thiotone-yeast extract-glucose (TYG) broth, adding phosphate buffer at pH 7.0 enhances the inhibitory effect of this compound on Clostridium botulinum. [] This suggests that the pH of the environment plays a crucial role in optimizing the compound's efficacy against this bacterium.
Q4: Can this compound be used to stabilize vitamins in food products?
A: Research suggests that this compound might be a suitable antioxidant for stabilizing vitamins in food products. [] Studies demonstrate that the degradation of vitamins, often accelerated by oxidized fatty acids and lipid peroxidation products, can be mitigated by incorporating antioxidants like this compound. []
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